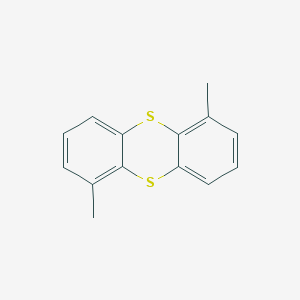
1,6-Dimethylthianthrene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,6-Dimethylthianthrene is a sulfur-containing heterocyclic compound that belongs to the thianthrene family. Thianthrenes are characterized by a dibenzo-fused 1,4-dithiine ring, where two sulfur atoms are embedded diagonally. The compound is known for its unique structural and electronic properties, making it a subject of interest in various scientific fields.
準備方法
Synthetic Routes and Reaction Conditions: 1,6-Dimethylthianthrene can be synthesized through several methods. One common approach involves the reaction of unfunctionalized aromatic substrates with S-diimidated 1,2-arenedithiols in the presence of a catalytic amount of trifluoromethanesulfonic acid (TfOH).
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific industrial methods may vary, but they generally follow the principles of the thia-APEX reaction or other established synthetic routes.
化学反応の分析
Types of Reactions: 1,6-Dimethylthianthrene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where substituents on the aromatic ring are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nucleophiles (NH₃, OH⁻) are employed under various conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted thianthrene derivatives.
科学的研究の応用
1,6-Dimethylthianthrene has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential use in drug development and therapeutic applications.
作用機序
The mechanism of action of 1,6-Dimethylthianthrene involves its interaction with molecular targets through its sulfur atoms. These interactions can lead to various effects, such as electron donation and intersystem crossing, due to the electron-rich nature of sulfur. The compound’s redox behavior and ability to form radical cations are also key aspects of its mechanism of action .
類似化合物との比較
Thianthrene: The parent compound of the thianthrene family, known for its bent structure and redox properties.
2,7-Dimethylthianthrene: Another derivative with similar structural features but different substitution patterns.
1,6-Naphthyridine: A nitrogen-containing heterocycle with diverse biological activities.
Uniqueness: 1,6-Dimethylthianthrene stands out due to its specific substitution pattern, which imparts unique electronic and structural properties. Its ability to undergo various chemical reactions and its wide range of applications in different scientific fields further highlight its uniqueness.
特性
分子式 |
C14H12S2 |
|---|---|
分子量 |
244.4 g/mol |
IUPAC名 |
1,6-dimethylthianthrene |
InChI |
InChI=1S/C14H12S2/c1-9-5-3-7-11-13(9)15-12-8-4-6-10(2)14(12)16-11/h3-8H,1-2H3 |
InChIキー |
WHDASFSSPKCRSG-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)SC3=C(C=CC=C3S2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]propanamide](/img/structure/B11743889.png)
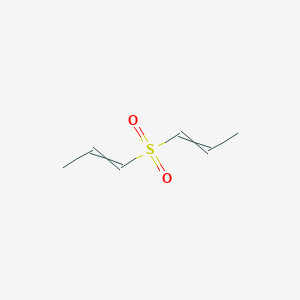
![N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-4-methyl-1-(propan-2-yl)-1H-pyrazol-3-amine](/img/structure/B11743897.png)
![2-{[(2-Hydroxyphenyl)methylidene]amino}-5-phenylfuran-3-carbonitrile](/img/structure/B11743899.png)
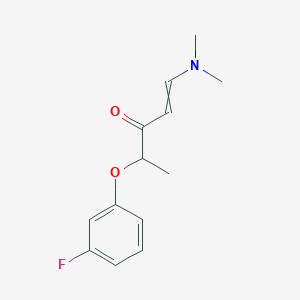
![1-[(2R,3R,4S,5R)-5-(azidomethyl)-4-hydroxy-3-methoxyoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743910.png)
![1-[(2R,3R,4S)-3-fluoro-4-hydroxy-5-methylideneoxolan-2-yl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B11743911.png)
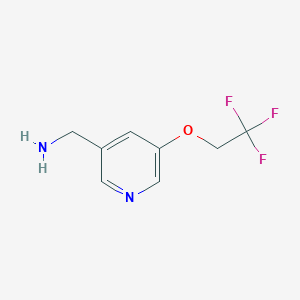

![1-Methyl-1H-benzo[d]imidazole-6-carbonitrile](/img/structure/B11743923.png)
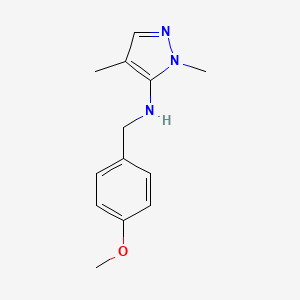
![N-[(3-methoxyphenyl)methyl]-1,5-dimethyl-1H-pyrazol-3-amine](/img/structure/B11743936.png)
![1-Ethyl-N-[(1-ethyl-1H-pyrazol-5-YL)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11743938.png)
![[3-(diethylamino)propyl][(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11743939.png)
